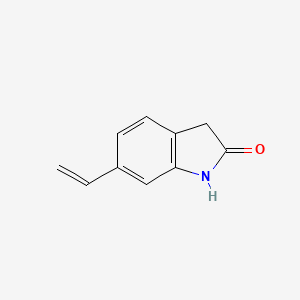

6-Vinylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

6-ethenyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H9NO/c1-2-7-3-4-8-6-10(12)11-9(8)5-7/h2-5H,1,6H2,(H,11,12) |

InChI Key |

WXVYKTAZLTZJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(CC(=O)N2)C=C1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 6 Vinylindolin 2 One Scaffolds

Reactivity of the Vinyl Moiety

The vinyl group at the 6-position of the indolin-2-one core is an alkene, and its reactivity is influenced by its conjugation with the aromatic system and the lactam carbonyl. This conjugation can make the vinyl group an α,β-unsaturated system, susceptible to various addition reactions.

Conjugate Addition ReactionsConjugate addition reactions, also known as 1,4-additions or Michael additions, are characteristic reactions of α,β-unsaturated carbonyl compounds. In 6-Vinylindolin-2-one, the vinyl group is conjugated to the indolin-2-one carbonyl through the aromatic ring system, making it an electrophilic site for nucleophilic attack at the β-carbon of the vinyl group. A variety of nucleophiles, including enolates, amines, and thiols, can participate in these reactionsmasterorganicchemistry.comlumenlearning.com. For instance, the conjugate addition of a nucleophile to a lactam-conjugated vinyl group has been reportedub.edu.

Mechanism : The nucleophile attacks the β-carbon of the vinyl group, followed by electron rearrangement to form an enolate intermediate. Subsequent protonation yields the conjugate addition product. This mechanism is favored due to the stabilization of the negative charge by resonance with the carbonyl group of the indolin-2-one.

Table 1: Illustrative Conjugate Addition Reactions of Vinyl-Substituted Carbonyl Systems

| Nucleophile Type | Example Nucleophile | Conditions (Illustrative) | Expected Product Type | Reference |

| Enolates | Malonic ester | Base (e.g., NaOEt), Solvent | β-substituted Indolin-2-one | masterorganicchemistry.com |

| Amines | Primary/Secondary Amine | Solvent, RT-Reflux | β-amino Indolin-2-one | masterorganicchemistry.com |

| Thiols | Thiophenol | Base (e.g., Et3N), Solvent | β-thioether Indolin-2-one | masterorganicchemistry.com |

Markovnikov-Type Addition ReactionsThe vinyl moiety of this compound can undergo electrophilic addition reactions, which typically follow Markovnikov's rule when reacting with unsymmetrical reagents like HX (where X is a halogen) or H₂O. Markovnikov's rule states that the hydrogen atom of the protic acid adds to the carbon atom of the alkene that already possesses a greater number of hydrogen atoms, while the electrophilic part (e.g., halide) attaches to the carbon with fewer hydrogen atoms (the more substituted carbon)ucalgary.cabyjus.commasterorganicchemistry.com. This regioselectivity is driven by the formation of the more stable carbocation intermediatemnstate.edumsu.edu.

Mechanism : The initial step involves the protonation of the vinyl group, forming a carbocation. The more stable carbocation (typically the one on the carbon closer to the indolin-2-one ring, due to potential resonance stabilization with the aromatic system) is preferentially formed. Subsequently, the nucleophilic part of the reagent attacks this carbocation. Anti-Markovnikov addition can occur under specific conditions, such as radical additions of HBr or hydroboration-oxidation byjus.commasterorganicchemistry.commsu.edu.

Table 2: Illustrative Markovnikov-Type Addition Reactions of Vinyl Groups

| Reagent | Conditions (Illustrative) | Expected Major Product Type | Regioselectivity | Reference |

| HBr | Solvent (e.g., CH2Cl2), RT | 1-bromoethyl-substituted Indolin-2-one | Markovnikov | masterorganicchemistry.com |

| H2O | Acid Catalyst (e.g., H2SO4), Heat | 1-hydroxyethyl-substituted Indolin-2-one | Markovnikov | byjus.com |

Cycloaddition Reactions (e.g., Diels-Alder)The vinyl group in this compound, being conjugated with the indolin-2-one system, can potentially act as a diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The Diels-Alder reaction is a pericyclic reaction involving a conjugated diene (4π electrons) and a dienophile (2π electrons) to form a substituted cyclohexene (B86901) derivativemasterorganicchemistry.comwikipedia.org. Vinyl indoles are known to participate in such reactions as 4π-componentspearson.combeilstein-journals.org.

Mechanism : The reaction proceeds through a concerted mechanism, where the diene (this compound) must adopt an s-cis conformation for the end carbon atoms to bond simultaneously to the dienophile. Electron-donating groups on the diene (like the indolin-2-one system potentially influencing the vinyl group) and electron-withdrawing groups on the dienophile facilitate the reaction masterorganicchemistry.comlibretexts.org. The formation of new C-C sigma bonds occurs simultaneously.

Table 3: Illustrative Diels-Alder Reactions with Vinyl-Substituted Heterocycles

| Diene Component (Analogous) | Dienophile | Conditions (Illustrative) | Expected Product Type | Reference |

| 2-Vinylindole | Maleimide | Thermal (e.g., Xylene, 150°C) | Tetrahydrocarbazole derivative | beilstein-journals.org |

| 2-Vinylindole | Dimethyl Acetylenedicarboxylate | Thermal | Functionalized Carbazole | pearson.com |

Radical Addition Processes (e.g., Thiol-Ene Reactions)The vinyl group is susceptible to radical addition reactions. The thiol-ene reaction is a prominent example of a radical addition process where a thiol (R-SH) adds to an alkene to form a thioether (R-S-R')wikipedia.org. This reaction is often initiated by light, heat, or radical initiators, forming a thiyl radical speciesdiva-portal.org.

Mechanism : The thiyl radical adds to the alkene (vinyl group) via an anti-Markovnikov addition, forming a carbon-centered radical. A chain-transfer step then removes a hydrogen radical from another thiol molecule, regenerating the thiyl radical and propagating the chain wikipedia.orgrsc.orgyoutube.com. This process is robust and can be used for various applications.

Table 4: Illustrative Thiol-Ene Radical Addition Reactions

| Alkene Component (Analogous) | Thiol | Initiator/Conditions (Illustrative) | Expected Product Type | Regioselectivity | Reference |

| Terminal Alkene | R-SH | UV-irradiation / Radical Initiator | Thioether | Anti-Markovnikov | wikipedia.orgrsc.org |

| 1,2-disubstituted Alkene | R-SH | UV-irradiation / Photoinitiator | Thioether | Anti-Markovnikov | diva-portal.org |

Reactivity of the Indolin-2-one Core

The indolin-2-one core, a bicyclic system comprising a benzene (B151609) ring fused to a pyrrolidinone (lactam) ring, exhibits reactivity characteristic of both aromatic and amide functionalities.

Electrophilic and Nucleophilic Substitution PatternsThe indolin-2-one core, being an indole (B1671886) derivative, is an electron-rich heterocyclic system. It is highly reactive towards electrophilic substitution, primarily at the C-3 position of the pyrrolidinone ring. If the C-3 position is occupied, electrophilic attack can occur at C-2. If both C-2 and C-3 are substituted, electrophilic substitution can then occur on the benzene ring, typically at the C-6 positionbhu.ac.inmlsu.ac.in. The vinyl group at the 6-position is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself on the benzene ringpearson.comquora.com.

Electrophilic Substitution Mechanism : Electrophiles attack the electron-rich pyrrolidinone ring, forming a resonance-stabilized intermediate. The preference for C-3 is due to the greater stability of the resulting carbocation, which can be delocalized over the nitrogen atom bhu.ac.in. For the benzene ring, the vinyl group at C-6 would activate the C-5 and C-7 positions for electrophilic attack.

Nucleophilic substitution on the indolin-2-one core is also possible. The N-H bond of the lactam can be deprotonated under basic conditions, rendering the nitrogen atom a nucleophilic center capable of participating in N-alkylation or other nucleophilic reactions tamu.edu. Additionally, the carbonyl group of the lactam can undergo nucleophilic addition, which, in certain substituted indolin-2-ones (e.g., 3-acylindoles), can lead to the formation of highly substituted indoline (B122111) scaffolds through nucleophilic addition of Grignard reagents diva-portal.org.

Nucleophilic Substitution Mechanism : For N-substitution, deprotonation of the N-H forms an amide anion, which acts as a strong nucleophile. For reactions involving the carbonyl, a nucleophile attacks the electrophilic carbonyl carbon. In some cases, nucleophilic aromatic substitution (SNAr) can occur on the benzene ring if it contains suitable leaving groups and electron-withdrawing groups, though this is less common for the electron-rich indole system itself .

Table 5: Illustrative Substitution Reactions of Indolin-2-one Core

| Reaction Type | Position/Substrate | Reagent/Conditions (Illustrative) | Expected Product Type | Reference |

| Electrophilic Alkylation | C-3 of Indole | Alkyl halide, Lewis acid, Heat | 3-alkylindole | bhu.ac.in |

| Electrophilic Halogenation | C-3 of Indole | Halogen (e.g., Br2) | 3-haloindole | bhu.ac.in |

| Nucleophilic N-Alkylation | N-1 of Indole | Alkyl halide, Base | N-alkylindole | tamu.edu |

| Nucleophilic Addition | C-3 of 3-acylindole | Grignard reagent | Substituted Indoline | diva-portal.org |

Reactions at the Carbonyl Group

The carbonyl group (C=O) at the 2-position of the indolin-2-one core is an electrophilic center due to the inherent polarity of the carbon-oxygen double bond. This makes the carbonyl carbon susceptible to attack by various nucleophiles libretexts.orgnptel.ac.insavemyexams.comsavemyexams.commasterorganicchemistry.comsavemyexams.com.

General reactions characteristic of carbonyl compounds, such as aldehydes and ketones, are applicable to the indolin-2-one carbonyl. These typically involve nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. This attack leads to a change in hybridization of the carbonyl carbon from sp2 to sp3, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol libretexts.orgsavemyexams.commasterorganicchemistry.com.

Reduction Reactions: Carbonyl groups can be reduced to alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4, for instance, generates a hydride ion (H-) that acts as a nucleophile to reduce carbonyl groups. Notably, NaBH4 is generally selective, reducing the carbonyl without affecting carbon-carbon double bonds, which is relevant for this compound savemyexams.comsavemyexams.com.

Nucleophilic Addition with Carbon Nucleophiles:

Cyanide Addition: The addition of hydrogen cyanide (HCN) or cyanide ions to carbonyl compounds results in the formation of hydroxynitriles (cyanohydrins). This reaction is synthetically significant as it introduces a new carbon atom, extending the carbon chain savemyexams.comsavemyexams.comsavemyexams.comchemguide.co.uklibretexts.org.

Grignard Reactions: Grignard reagents (organomagnesium compounds) are strong carbon nucleophiles that readily attack the electrophilic carbonyl carbon, forming new carbon-carbon bonds. This reaction is generally irreversible and can be used to introduce various alkyl or aryl groups to the carbonyl carbon libretexts.orguib.no.

While the fundamental reactivity of the indolin-2-one carbonyl is well-established through general organic chemistry principles, specific detailed research findings or quantitative data tables focusing solely on the C2 carbonyl of this compound are not extensively documented in the available literature. Most studies tend to discuss the broader indolin-2-one or oxindole (B195798) scaffold.

Derivatization and Functionalization of the Nitrogen Atom

The nitrogen atom at position 1 of the indolin-2-one scaffold, being part of an amide, possesses a lone pair of electrons and an acidic N-H proton (if unsubstituted), making it a site for various derivatization and functionalization reactions, particularly N-alkylation and N-acylation.

N-Alkylation: The N-H bond of the indolin-2-one nitrogen can be deprotonated, generating a nucleophilic nitrogen anion that can react with electrophiles such as alkyl halides or activated alkenes.

A notable example of N-alkylation involves indolin-2-one derivatives where piperazinylbutyl side chains are attached to the amide nitrogen. For instance, 1-(4-bromobutyl)-indolin-2-one can be reacted with 1-piperazinecarboxaldehyde, and the resulting compound can undergo further N-alkylation with benzaldehyde (B42025) derivatives to yield complex structures nih.gov.

N-alkylation of indoles and N-alkylindoles can be achieved using sodium borohydride (NaBH4) in carboxylic acids. This method provides a convenient route to N-alkylindolines and can be controlled to achieve mono- or dialkylation depending on the reaction conditions and the nature of the primary amine mdma.ch.

More broadly, functionalization at the indoline N-H position can be accomplished under standard acylation or alkylation conditions, providing a versatile route to diversify the indolin-2-one core researchgate.net. N-substituted indolin-2-ones have been shown to be compatible with various synthetic transformations, leading to desired products in satisfactory yields physicsandmathstutor.com.

N-Acylation: The nitrogen atom can also undergo acylation reactions, where an acyl group (R-CO-) is introduced, typically by reaction with acyl halides or anhydrides. This reaction forms an N-acylindolin-2-one. For instance, N-acetylindoline is a known derivative, indicating the feasibility of N-acylation on the indoline nitrogen mdma.ch.

These derivatization reactions are crucial for modulating the physicochemical properties and biological activities of indolin-2-one compounds, including this compound.

Influence of Substituent Effects on Reaction Pathways and Selectivity

The presence and nature of substituents on the indolin-2-one scaffold, including the vinyl group at position 6, exert significant influence on the compound's reactivity, reaction pathways, and selectivity. These effects are primarily governed by electronic (inductive and resonance) and steric factors nptel.ac.inmasterorganicchemistry.comchemguide.co.ukuib.noresearchgate.netphysicsandmathstutor.comecust.edu.cnnih.govacs.orglibretexts.orgmasterorganicchemistry.comvu.ltnih.govpressbooks.pub.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., alkyl groups, methoxy (B1213986) groups) generally activate the ring towards electrophilic attack by increasing its electron density nptel.ac.inuib.nolibretexts.orgpressbooks.pub. In some indolin-2-one related reactions, electron-donating groups have been observed to lead to lower yields or slower reaction rates, depending on the specific mechanism and the role of electron density in the rate-determining step mdma.chnih.govacs.org.

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the aromatic ring (e.g., halogens, nitro groups) typically deactivate the ring towards electrophilic attack nptel.ac.inuib.nolibretexts.orgpressbooks.pub. Conversely, in certain reactions, electron-withdrawing groups can lead to higher yields or faster reaction rates, particularly if they stabilize developing negative charges or facilitate specific mechanistic steps mdma.chphysicsandmathstutor.comnih.govacs.org. For example, in a three-component reaction involving isatin (B1672199) derivatives, electron-withdrawing bromine led to higher yields compared to electron-donating methoxy or methyl groups nih.gov. Similarly, in a cascade reaction, electron-withdrawing halogens were found to speed up reactions, while electron-donating groups slowed them down acs.org.

Steric Effects: Bulky substituents can introduce steric hindrance, influencing the regioselectivity of reactions by disfavoring attack at sterically congested positions pressbooks.pub. While the vinyl group itself is not excessively bulky, its presence at position 6 could influence the approach of reagents to adjacent positions on the aromatic ring or the carbonyl group.

Transition State Analysis and Investigation of Reaction Kinetics

The study of reaction kinetics and transition state analysis provides fundamental insights into the rates at which chemical reactions occur and the molecular pathways they follow. These investigations are crucial for elucidating reaction mechanisms and understanding factors that control reaction efficiency and selectivity.

Experimental techniques, such as initial rate experiments, are used to determine reaction orders with respect to each reactant and calculate rate constants physicsandmathstutor.comsavemyexams.comchemrevise.org.

Temperature significantly affects reaction rates; generally, increasing temperature increases the rate due to increased molecular energy and collision frequency weebly.com.

Substituent effects can directly influence reaction rates. For example, in certain indolin-2-one related reactions, electron-withdrawing halogens have been observed to speed up reactions, while electron-donating groups slow them down acs.org.

Transition State Analysis: Transition state analysis involves characterizing the highest energy point along the reaction pathway (the transition state). This provides critical information about the molecular rearrangements, bond breaking, and bond forming events that occur during a reaction, thereby explaining observed selectivities and reactivities google.comnih.govresearchgate.net.

Kinetic Isotope Effect (KIE): KIE studies are powerful tools for identifying rate-determining steps and understanding the nature of bond changes in the transition state. For instance, a KIE study on a palladium-catalyzed C5-olefination of methyleneindolinones (a related indolinone derivative) indicated that C-H bond cleavage was the rate-limiting step and involved a six-membered transition state ecust.edu.cn. This demonstrates the applicability of such detailed kinetic and mechanistic investigations to indolinone scaffolds.

Computational Studies: Computational chemistry, utilizing quantum mechanical methods (e.g., DFT, MP2), plays an increasingly vital role in investigating reaction mechanisms and transition states, especially for complex systems where experimental characterization might be challenging libretexts.orgresearchgate.netnih.gov. These studies can predict energy profiles, identify intermediates, and elucidate the role of substituents in diverting reaction pathways or influencing the success or failure of a reaction libretexts.org. For example, computational studies have been used to understand the effect of substituents on competing pathways in Fischer indole synthesis libretexts.org. The influence of substituents on the energy gap between singlet and triplet states, important for properties like thermally activated delayed fluorescence (TADF), has also been investigated using computational methods, showing that electron-withdrawing substituents can significantly lower this energy gap vu.lt.

While general principles of reaction kinetics and transition state analysis are well-established and applied to indolin-2-one derivatives, specific detailed kinetic data (e.g., rate constants, activation energies) or computational transition state analyses explicitly for this compound, particularly highlighting the unique influence of the vinyl group on the reaction kinetics or specific transition states, are not extensively detailed in the provided search results. However, the examples from related indolinone and indole chemistry illustrate the methodologies and the type of insights that can be gained for this compound.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for determining the molecular weight of compounds and obtaining information about their fragmentation patterns. It is particularly well-suited for rapid, automated analysis and can provide near-instant mass verification, as well as insights into impurities and degradants bruker.com. In MALDI-TOF MS, a sample is co-crystallized with a matrix, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules tcichemicals.com. The ionized molecules are then accelerated and their time-of-flight to a detector is measured, allowing for the determination of their mass-to-charge (m/z) ratio cnr-ist.frunilabs.ch.

For 6-Vinylindolin-2-one, MALDI-MS analysis would typically reveal a prominent molecular ion peak, corresponding to its protonated or cationized form (e.g., [M+H]⁺ or [M+Na]⁺), which would confirm the compound's molecular weight. Fragmentation patterns observed in the mass spectrum could provide structural insights, such as the loss of small molecules or characteristic cleavages related to the indolinone ring system or the vinyl group. This technique is valuable for quality control and verifying the synthesis of the target compound bruker.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This hyphenated technique is widely used for the identification, quantification, and purity assessment of compounds in complex mixtures hsa.gov.sgsciex.comnih.govthermofisher.com. The liquid chromatography component separates the analyte from other components in a sample based on their differential interactions with the stationary and mobile phases, while the mass spectrometry component provides molecular weight information and structural details of the separated compounds hsa.gov.sgnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups present within a molecule by analyzing the absorption of infrared radiation, which causes covalent bonds to vibrate pressbooks.pubmsu.eduscienceready.com.au. Different bonds and functional groups absorb at characteristic frequencies (wavenumbers), providing a unique spectral fingerprint scienceready.com.au.

For this compound, specific absorption bands would be expected due to its distinct functional groups:

Amide Carbonyl (C=O) Stretch: The indolin-2-one core contains a lactam (cyclic amide) carbonyl group. Amide carbonyl stretches typically appear in the range of 1630-1690 cm⁻¹.

N-H Stretch: As a secondary amide, this compound would exhibit N-H stretching vibrations, usually appearing as one or two sharp bands in the region of 3200-3500 cm⁻¹ scienceready.com.au.

Vinyl C=C Stretch: The vinyl group (–CH=CH₂) would show a characteristic C=C stretching absorption, typically around 1620-1680 cm⁻¹.

Aromatic C=C Stretches: The aromatic ring within the indolinone scaffold would exhibit multiple absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations.

C-H Stretches: Both aromatic C-H and vinyl C-H stretches would be observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the saturated part of the indolinone ring) would appear below 3000 cm⁻¹ msu.edu.

The table below summarizes the expected characteristic IR absorption bands for this compound:

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group / Bond | Wavenumber Range (cm⁻¹) | Description |

| N-H (Amide) | 3200-3500 | N-H stretching |

| C-H (Aromatic/Vinyl) | >3000 | C-H stretching |

| C-H (Aliphatic) | <3000 | C-H stretching |

| C=O (Amide/Lactam) | 1630-1690 | Carbonyl stretching |

| C=C (Vinyl) | 1620-1680 | Alkene stretching |

| C=C (Aromatic) | 1450-1600 | Aromatic ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures how molecules absorb light in the ultraviolet and visible regions of the spectrum (typically 100 to 900 nm), providing insights into electronic transitions within a molecule azooptics.comtechnologynetworks.com. This technique is useful for identifying chromophores and conjugated systems azooptics.comupi.edu.

Electronic Absorption Spectra

The electronic absorption spectrum of this compound would be characterized by absorption maxima (λmax) corresponding to electronic transitions, primarily π→π* transitions due to the extensive conjugation present in the indolinone ring and the attached vinyl group azooptics.comupi.edumsu.edu. The presence of both the aromatic system and the vinyl group, which are conjugated, would likely lead to absorption in the UV region, potentially extending into the visible region depending on the extent of conjugation and any solvent effects bath.ac.uk. The molar extinction coefficient (ε) at these λmax values would indicate the intensity of absorption.

Table 2: Expected Electronic Absorption Characteristics for this compound

| Transition Type | Expected λmax Range (nm) | Description |

| π→π | 200-350+ | Electronic transitions within conjugated system (indolinone and vinyl) |

| n→π (C=O) | ~270-300 | Electronic transition involving non-bonding electrons on oxygen of carbonyl group |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation, providing information about the fluorescence lifetime of a molecule bmglabtech.comhoriba.combiorxiv.org. This technique is highly sensitive to molecular interactions and environmental changes, making it valuable for studying excited-state dynamics and molecular motions nih.gov.

If this compound exhibits fluorescence, time-resolved fluorescence spectroscopy would be utilized to determine its fluorescence lifetime(s). This data could reveal details about the excited-state processes, such as internal conversion, intersystem crossing, and radiative decay rates. Furthermore, changes in fluorescence lifetime could indicate interactions with solvents, quenching agents, or conformational changes within the molecule. Time-resolved emission spectra (TRES) could also be employed to observe spectral shifts over time, which can provide information about solvent reorientation dynamics around the excited fluorophore horiba.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.govijcrt.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, scientists can deduce the electron density map, from which atomic positions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-stacking) can be accurately determined tugraz.atillinois.edu.

For this compound, if a high-quality single crystal could be obtained, X-ray crystallography would provide the definitive solid-state structure. This would include:

Unit Cell Parameters and Space Group: Information about the crystal lattice.

Molecular Conformation: The precise three-dimensional shape of the this compound molecule in the crystal.

Bond Lengths and Angles: Highly accurate measurements of all interatomic distances and angles, confirming the connectivity and hybridization states of atoms.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern crystal packing tugraz.at. This information is crucial for understanding the compound's physical properties and potential for supramolecular assembly.

Correlation of Spectroscopic Data with Computational Models and Predictions

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting various spectroscopic parameters, offering a powerful complement to experimental techniques. These theoretical calculations provide insights into molecular geometry, electronic structure, and vibrational modes, enabling a deeper understanding of observed spectra and aiding in unambiguous structural assignments.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations

DFT calculations are based on the principle that the total energy of a many-electron system can be uniquely determined by its electron density. This approach allows for the investigation of various molecular properties with high precision. For 6-Vinylindolin-2-one, DFT would be employed to explore its ground state properties, providing a foundation for understanding its chemical behavior. Common functionals like B3LYP, often combined with appropriate basis sets (e.g., 6-311++G(d,p)), are typically used for such studies nih.govwikipedia.org.

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable (minimum energy) three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve iteratively adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are minimized, and the energy of the system converges to a minimum.

Conformational analysis, which often accompanies geometry optimization, would explore different spatial arrangements of the molecule that arise from rotation around single bonds. For this compound, this would involve examining the rotational possibilities of the vinyl group relative to the indolin-2-one ring. The optimized geometry would provide precise data on interatomic distances and angles, revealing the preferred conformation and potential flexibility of the molecule. This information is critical for understanding its shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful tool for predicting chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability.

For this compound, FMO analysis would yield the energy levels of its HOMO and LUMO, typically expressed in electron volts (eV). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity wikipedia.orgcheminfo.org. A smaller energy gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electron excitation or transfer wikipedia.org. Conversely, a larger gap implies greater stability. FMO analysis would also provide insights into the spatial distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attacks. For instance, the vinyl group or specific atoms within the indolinone ring might exhibit high electron density in the HOMO, making them susceptible to electrophilic attack, or high electron deficiency in the LUMO, making them targets for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are graphical representations that illustrate the electrostatic potential on the surface of a molecule. These maps are highly valuable for visualizing and predicting the most reactive sites within a molecule, particularly for interactions involving charge-charge or charge-dipole forces.

An MEP map for this compound would display a range of colors, typically from red (most negative electrostatic potential, indicating electron-rich regions susceptible to electrophilic attack) to blue (most positive electrostatic potential, indicating electron-poor regions susceptible to nucleophilic attack). Regions of intermediate potential (green) would represent neutral areas. For this compound, the MEP map would highlight the electron density distribution around the carbonyl oxygen, the nitrogen atom, and the vinyl group, providing a visual guide to its potential reaction pathways and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a method used to describe the bonding and lone-pair characteristics within a molecule in terms of localized Lewis-type orbitals. It provides a deeper understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, which are not always evident from standard molecular orbital representations.

The analysis of charge distribution and atomic charges provides quantitative insights into how electrons are distributed among the atoms in a molecule. Various population analysis methods, such as Mulliken population analysis or Natural Population Analysis (NPA), derived from NBO analysis, are used to assign partial charges to individual atoms.

Vibrational frequency analysis, typically performed after geometry optimization, calculates the normal modes of vibration for a molecule and their corresponding frequencies and intensities. This theoretical data is invaluable for predicting and interpreting experimental infrared (IR) and Raman spectra.

For this compound, vibrational frequency analysis would provide a complete set of theoretical vibrational frequencies (in cm⁻¹) and their associated IR intensities and Raman activities. This allows for the assignment of specific peaks in experimental spectra to particular molecular motions, such as the stretching of the C=O bond, the C=C stretches of the vinyl group and the aromatic ring, and various bending vibrations. Comparing calculated frequencies (often scaled to account for approximations in the theoretical model) with experimental data helps validate the optimized molecular geometry and provides a deeper understanding of the molecule's dynamic properties.

Analysis of Charge Distribution and Atomic Charges

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized computational method for investigating the electronic excited states of molecules, enabling the prediction of electronic transitions and photophysical properties such as absorption and emission spectra tandfonline.commdpi.com. This approach offers a favorable balance between accuracy and computational efficiency, making it suitable for studying the electronic excitation spectra of finite molecular systems tandfonline.com.

Table 1: Illustrative TD-DFT Data for Electronic Transitions (Hypothetical for this compound)

| Excitation (S0 → Sn) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution (HOMO → LUMO) | Nature of Transition |

| S0 → S1 | ~280 | ~0.15 | HOMO → LUMO | π→π |

| S0 → S2 | ~350 | ~0.05 | HOMO-1 → LUMO | n→π |

| S0 → S3 | ~220 | ~0.25 | HOMO → LUMO+1 | π→π* |

Note: The data in this table are illustrative and hypothetical, demonstrating the type of information that would be generated from a TD-DFT study on this compound.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling, primarily using Density Functional Theory (DFT), is a powerful approach for elucidating the intricate details of chemical reaction mechanisms and their associated energetics frontiersin.orgdergipark.org.trnih.gov. This involves identifying stable intermediates, characterizing transition states, and calculating energy barriers along the reaction pathway researchgate.net. DFT enables the characterization of structural changes, thermodynamics, and kinetics of reactive systems, offering insights that are often challenging to obtain experimentally nih.gov.

For indolin-2-one derivatives, DFT has been employed to investigate various reaction types, including cycloadditions, by analyzing the stability of transition states and evaluating global and local reactivity descriptors eurekaselect.comresearchgate.netresearchgate.net. These studies can dissect a reaction path into distinct phases, such as a contact phase, a preparation phase, one or more transition state phases where bond cleavage and formation occur, a product adjustment phase, and a separation phase researchgate.net. For this compound, computational modeling would be invaluable for understanding reactions involving its vinyl group, such as Diels-Alder cycloadditions or polymerization processes, as well as reactions at the indolinone core. By calculating activation energies and mapping potential energy surfaces, researchers can predict the feasibility of different reaction pathways and understand the factors governing their rates.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound (e.g., Cycloaddition)

| Step | Description | Energy (kcal/mol) |

| Reactants | Initial state | 0.0 |

| Transition State 1 (TS1) | Formation of initial bond | +25.0 |

| Intermediate 1 (Int1) | First stable intermediate | -10.0 |

| Transition State 2 (TS2) | Rearrangement/Second bond formation | +15.0 (from Int1) |

| Product | Final state | -30.0 |

Note: The data in this table are illustrative and hypothetical, demonstrating the type of information that would be generated from a computational study on reaction mechanisms and energetics of this compound.

Solvent Effects in Computational Studies and Their Influence on Electronic Structure

The surrounding solvent environment can profoundly influence the electronic structure, reactivity, and photophysical properties of molecules frontiersin.orgresearchgate.netresearchgate.net. Computational chemistry accounts for these solvent effects through various models, predominantly implicit solvation models like the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), or the Solvation Model Density (SMD) frontiersin.orgresearchgate.netacs.org. These models represent the solvent as a continuous dielectric medium, characterized by its dielectric constant, which polarizes in response to the solute's charge distribution researchgate.netacs.org.

Studies on indolin-2-one derivatives and other organic compounds have demonstrated that solvent polarity can significantly alter molecular properties such as HOMO-LUMO energy gaps, dipole moments, and absorption spectra nih.govresearchgate.netmdpi.com. For instance, an increase in solvent polarity can lead to shifts in absorption maxima or changes in the relative stability of different conformers researchgate.net. The solvent reaction field (SCRF) method, an implicit model, has been used to calculate conformational equilibria and rotational barriers in various solvents, as well as their influence on reaction mechanisms researchgate.net. For this compound, incorporating solvent effects into computational studies would be crucial for accurately predicting its electronic structure and spectroscopic properties under experimental conditions, as well as understanding how solvation might modulate its reactivity and reaction pathways.

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Charge Density Distribution Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a rigorous quantum chemical methodology that enables the analysis of molecular structure, bonding, and intermolecular interactions based on the topological properties of the electron density distribution function nih.govtandfonline.combohrium.com. QTAIM defines atoms within a molecule as distinct regions of space partitioned by zero-flux surfaces in the electron density gradient field nih.gov.

Predicting Regioselectivity and Stereoselectivity in Reactions

Computational methods play a pivotal role in predicting the regioselectivity (the preferred site of reaction on a molecule) and stereoselectivity (the preferred spatial arrangement of products) of organic reactions, which are critical considerations in synthetic planning eurekaselect.comresearchgate.netresearchgate.netmdpi.com. Density Functional Theory (DFT) calculations are frequently utilized to achieve these predictions by analyzing various molecular descriptors.

By calculating global and local reactivity indices, such as Fukui functions, condensed Fukui functions, and molecular electrostatic potentials (MEP), DFT can identify the most reactive sites for electrophilic or nucleophilic attack nih.govresearchgate.netresearchgate.net. For indolin-2-one derivatives, computational studies have successfully elucidated the regio- and stereochemical outcomes of reactions, particularly in cycloadditions eurekaselect.comresearchgate.netresearchgate.net. This is often achieved by comparing the relative energies of different transition states leading to various regio- and stereoisomers. The transition state with the lowest energy barrier is predicted to be the most kinetically favored pathway, thus determining the observed selectivity eurekaselect.com. Furthermore, the analysis of charge transfer between reacting species can provide insights into the electronic factors governing selectivity researchgate.net. Emerging machine learning models are also being developed to predict reaction outcomes, including regioselectivity, by leveraging large datasets of known reactions. For this compound, computational prediction of regioselectivity and stereoselectivity would be essential for designing efficient and selective synthetic routes, especially for reactions involving the vinyl group (e.g., [2+2] or [4+2] cycloadditions) or functionalization of the indolinone core.

Polymerization Science and Materials Applications

Polymerization Mechanisms Involving Vinylindolinone Monomers

The vinyl group of 6-Vinylindolin-2-one makes it a candidate for vinyl polymerization, while the cyclic amide structure might suggest possibilities for ring-opening polymerization, though this is typically less favorable for five-membered rings.

Radical polymerization is a widely used method for synthesizing polymers from vinyl monomers, which are characterized by a carbon-carbon double bond pslc.wsyoutube.comyoutube.com. The process typically involves three main steps: initiation, propagation, and termination pslc.wsyoutube.com. Initiators, such as peroxides or azo compounds, generate free radicals that add to the vinyl monomer, creating a new radical that continues the chain reaction pslc.wsyoutube.com. Given the vinyl group in this compound, it is theoretically susceptible to radical polymerization, which would lead to a polymer backbone formed by the repeated addition of the vinyl units.

Cyclopolymerization is a specific type of radical polymerization applied to monomers containing two or more vinyl groups (multivinyl monomers) where intramolecular cyclization occurs alongside intermolecular chain propagation cardiff.ac.uk. This process leads to polymers with cyclic units within their main chain cardiff.ac.uk. While this compound itself possesses only one vinyl group, derivatives incorporating additional polymerizable functionalities could potentially be designed to undergo cyclopolymerization. Literature on cyclopolymerization often focuses on diene-type monomers or those with strategically placed multiple vinyl functionalities to promote ring formation cardiff.ac.ukresearchgate.net. Specific studies on the cyclopolymerization of vinylindolinone derivatives are not extensively documented in the provided search results.

Anionic polymerization is a chain-growth polymerization technique initiated by anions, typically targeting vinyl monomers with electron-withdrawing groups that can stabilize the propagating carbanionic species eresearchco.comuni-bayreuth.deyoutube.com. Examples of such monomers include acrylates, styrenes, and dienes eresearchco.comyoutube.com. The indolinone moiety in this compound contains a carbonyl group and a nitrogen atom, both of which are electron-withdrawing. This electronic configuration suggests that the vinyl group's double bond could be activated towards nucleophilic attack, making this compound theoretically amenable to anionic polymerization. The stabilization of the resulting carbanion through resonance with the indolinone system would be a crucial factor for successful and controlled anionic polymerization eresearchco.com. However, direct experimental data or detailed characteristics of anionic polymerization specifically for this compound are not available in the provided literature.

Controlled/living polymerization techniques, such as Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, are advanced methods that allow for precise control over polymer molecular weight, molecular weight distribution (polydispersity), and complex architectures (e.g., block, graft, star polymers) nih.govspecificpolymers.comyoutube.com. RAFT polymerization operates via a degenerative chain transfer mechanism in the presence of a suitable chain transfer agent (CTA) nih.govyoutube.com. It is compatible with a wide range of vinyl monomers and various reaction conditions nih.govspecificpolymers.comethz.ch.

If this compound can undergo radical polymerization, RAFT polymerization would be a highly suitable technique to achieve well-defined polymers from this monomer. The choice of RAFT agent would be critical, depending on whether this compound behaves as a more-activated monomer (MAM) or less-activated monomer (LAM) specificpolymers.com. For instance, dithioesters or trithiocarbonates are often effective for MAMs, while dithiocarbamates or xanthates might be preferred for LAMs specificpolymers.com. While general principles of RAFT polymerization are well-established for vinyl monomers, specific studies detailing the RAFT polymerization of this compound or its direct derivatives are not found in the provided search results.

Ring-opening polymerization (ROP) is a chain-growth polymerization method where cyclic monomers are opened to form linear polymer chains wikipedia.orgmdpi.com. This process is often driven by the relief of ring strain wikipedia.orgmdpi.com. While this compound contains a lactam (cyclic amide) ring, which can undergo ROP (e.g., caprolactam to Nylon 6 eupegypt.com), the prompt specifically requests information on "related lactone derivatives."

A highly relevant example of a vinyl-substituted lactone undergoing ROP is α-ethylidene-δ-vinyl-δ-valerolactone (EVL), also known as EVP chemrxiv.org. This is an unsaturated disubstituted δ-valerolactone that can be derived from CO2 and 1,3-butadiene (B125203) chemrxiv.org. Studies have reported the cationic ring-opening polymerization (CROP) of EVL, yielding well-defined polyesters (PEVL) with tunable number-average molecular weights and low dispersity chemrxiv.org. The vinyl group in EVL plays a crucial role in the polymerization, promoting propagation and leading to isomerization during the process chemrxiv.org. The resulting PEVL contains multiple alkenyl groups, making it suitable for further functionalization, and it is also degradable and recyclable chemrxiv.org. This demonstrates how a vinyl group can be successfully incorporated into a lactone monomer for ROP, leading to functional polyesters.

Such examples highlight the potential for designing monomers with both vinyl and cyclic ester/amide functionalities to achieve diverse polymer structures and properties.

Controlled/Living Polymerization Techniques (e.g., Reversible Addition–Fragmentation Chain Transfer Polymerization)

Copolymerization Studies with Vinylindolinone Derivatives

Copolymerization involves the polymerization of two or more different monomers, allowing for the tailoring of polymer properties that combine or exceed those of the individual homopolymers wikipedia.orgbyjus.comchegg.com. The vinyl group of this compound suggests its potential to copolymerize with other vinyl monomers. This could be achieved via radical, anionic, or controlled polymerization techniques.

In copolymerization, the reactivity ratios of the monomers determine the sequence distribution of the monomer units along the polymer chain, leading to random, alternating, block, or graft copolymers youtube.comchegg.comnumberanalytics.com. For instance, if this compound were copolymerized with another vinyl monomer, the resulting polymer could have the indolinone moiety integrated into the backbone, potentially imparting specific electronic, optical, or chemical properties to the material. While general principles of copolymerization are well-established, specific research detailing copolymerization studies involving this compound or its direct derivatives as comonomers are not explicitly detailed in the provided search results. However, the general versatility of vinyl monomers in copolymerization suggests this as a viable area for material design with this compound.

Architectural Control in Polymer Synthesis through Monomer Design

Architectural control in polymer synthesis refers to the ability to precisely dictate the macroscopic structure of a polymer, including its linearity, branching, crosslinking, and the arrangement of monomer units in copolymers (e.g., block, graft, star, comb structures) numberanalytics.comrsc.orgosti.gov. Monomer design is a fundamental aspect of achieving such control rsc.orgosti.gov.

For this compound, its dual functionality – a polymerizable vinyl group and a heterocyclic indolinone ring – offers avenues for architectural control:

Vinyl Group for Chain-Growth: The vinyl group can be utilized in controlled radical polymerization (e.g., RAFT) to create linear polymers with precise molecular weights and narrow polydispersities, or block copolymers by sequential monomer addition nih.govspecificpolymers.comrsc.org. The indolinone moiety would be incorporated as a pendant group along the polymer backbone.

Indolinone as a Functional Handle: The indolinone ring itself could potentially serve as a site for post-polymerization modification, allowing for the introduction of additional functionalities or crosslinking points, thereby influencing the polymer's architecture and properties tutorchase.com. For example, reactions at the nitrogen or carbonyl oxygen of the indolinone could lead to branched or crosslinked structures.

Hybrid Monomer Concepts: The concept of "hybrid monomers" combines different functionalities to synergize conflicting polymerization properties or to enable closed-loop recycling osti.gov. While this compound is not explicitly described as a hybrid monomer in the provided context, its unique combination of a vinyl group and a lactam ring could theoretically be leveraged in a similar fashion to design polymers with tailored properties and architectures. For instance, if the indolinone ring could be opened under specific conditions (e.g., for degradation or further polymerization), it would add another layer of architectural control.

The absence of specific literature on this compound in this context means that its full potential for architectural control through monomer design remains an area for further investigation. However, based on the principles of polymer chemistry and the functionalities present in its structure, this compound holds theoretical promise for the development of polymers with sophisticated architectures and tailored material properties.

Integration of Indolin-2-one Scaffolds in Novel π-Conjugated Materials

Indolin-2-one is recognized as a versatile π-conjugated building block, crucial for the development of advanced organic electronic materials nih.gov. Its derivatives are frequently employed as electron-withdrawing or accepting moieties in high-performance polymer semiconductors, particularly for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs) nih.gov. For instance, polymers such as PTIBDT and its fluorinated counterpart PTIFBDT, synthesized via Stille-coupling polymerization, incorporate indolin-2-one side chains. These polymers exhibit wide optical bandgaps, facilitating complementary light harvesting when used with non-fullerene acceptors like ITIC in OSCs nih.gov.

The indolin-2-one scaffold can be effectively integrated into larger π-systems, contributing to the design of functional chromophores and conjugated materials. An example includes its use in the development of colorimetric chemosensor dyes, such as indaceno(1,2-b:5,6-b′)dithiophene]-2,7-diylbis(methanylylidene)bis(indolin-2-one) (IDTI), which demonstrate optical sensing capabilities. The broader class of indole-related molecules, including indolin-2-one, are valued as foundational building blocks for functional materials due to their favorable electrical and thermal properties, making them suitable for hole-transporting, light-emitting, and light-harvesting applications.

The presence of a vinyl group at the 6-position in this compound is particularly significant as it provides a readily polymerizable site. This allows for the direct incorporation of the indolin-2-one chromophore into the backbone of conjugated polymers through various polymerization techniques. Research into related structures, such as isoindigo (an indolin-2-one derivative), indicates that substitution at the 6,6'-position promotes linear conjugation and extended π-electron delocalization, which is highly desirable for enhancing optoelectronic performance. The polymerizability of this compound thus offers a pathway to create precisely structured π-conjugated systems with tunable electronic properties. Furthermore, indolin-2-one has been utilized in the synthesis of π-extended oligomers, which can be further processed into highly fluorescent materials for organic photovoltaics, solar concentrators, OLEDs, and OFETs.

Design and Synthesis of Self-Healing Polymers Incorporating Indolinone Units

Self-healing polymers represent a class of advanced materials capable of autonomously repairing physical damage, thereby extending their service life and reducing material waste. This intrinsic repair capability is typically achieved through the incorporation of dynamic covalent bonds or supramolecular interactions within the polymer network.

While specific studies focusing solely on this compound in self-healing polymer contexts are not widely detailed in current literature, its molecular structure presents a promising foundation for the design of such materials. The vinyl group provides a reactive site for conventional polymerization methods, enabling the formation of a primary polymer backbone containing indolin-2-one units. Subsequently, the indolin-2-one core itself can be strategically modified or leveraged to introduce self-healing functionalities.

The carbonyl group and the nitrogen atom within the indolin-2-one ring offer potential sites for the integration of dynamic chemistries. For example, the incorporation of reversible covalent bonds, such as those involved in Diels-Alder reactions, imine bonds, or disulfide bonds, could facilitate autonomic repair. If appropriately functionalized, the indolinone units could participate in these reversible bond formations, allowing the polymer network to re-form after damage.

Alternatively, the indolinone scaffold can contribute to supramolecular self-healing mechanisms. The N-H and carbonyl (C=O) groups of the indolinone moiety are capable of forming strong hydrogen bonds, which are a common basis for supramolecular self-healing polymers. Furthermore, if the indolinone unit is functionalized with appropriate ligands, it could participate in metal ion coordination, forming dynamic cross-links that enable self-repair. Thus, this compound can serve as a versatile monomer for constructing polymers where the indolinone units either directly engage in dynamic bond exchange or act as anchor points for other self-healing moieties.

Development of Polymeric Scaffolds for Advanced Materials

Polymeric scaffolds are fundamental to the advancement of various material technologies, particularly in fields such as regenerative medicine, controlled drug delivery, and the creation of functional coatings. These scaffolds are engineered to provide structural support, facilitate the controlled release of active agents, and exhibit specific mechanical and chemical properties tailored to their intended application.

This compound, through its polymerizable vinyl group, offers a unique building block for the synthesis of novel polymeric scaffolds. The resulting polymers would inherently contain the indolin-2-one moiety, a structure known for its versatility and potential for diverse chemical modifications. The presence of the indolinone unit within the polymer chain provides opportunities for post-polymerization functionalization, allowing for precise tuning of the material's properties. For instance, the nitrogen atom or the aromatic ring of the indolinone can be modified to impart biocompatibility, biodegradability, or stimuli-responsiveness, which are critical features for advanced materials.

In the context of regenerative medicine, polymeric scaffolds are designed to mimic the native extracellular matrix, thereby promoting cellular adhesion, proliferation, and differentiation. Polymers derived from this compound could be engineered to possess the necessary characteristics, including appropriate mechanical strength and tunable degradation rates, to support tissue regeneration. For drug delivery systems, the design of functional polymers aims for targeted and controlled release of therapeutic compounds. The indolinone scaffold could be adapted to encapsulate or covalently attach bioactive molecules, with the polymer matrix dictating the release kinetics, potentially in response to environmental stimuli such as pH. The ability to precisely control the molecular weight and polydispersity of polymers synthesized from monomers like this compound is paramount for optimizing the performance and functionality of these advanced materials. The integration of this compound into polymeric scaffolds thus paves the way for developing materials with highly customized chemical and physical attributes, expanding their utility across a broad spectrum of advanced material applications.

Compound Names and PubChem CIDs

Advanced Research Applications and Structural Design Principles

Structural Design of Indolin-2-one Derivatives for Investigating Ligand-Protein Interactions

The interaction between small molecules and proteins is fundamental to drug discovery and diagnostics. The indolin-2-one core serves as a valuable scaffold for designing ligands that can bind to specific protein targets, including misfolded protein fibrils implicated in neurodegenerative diseases.

Development of Probes for Misfolded Protein Fibrils (e.g., α-Synuclein, Aβ, Tau)

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the aggregation of misfolded proteins like α-synuclein, amyloid-β (Aβ), and tau into amyloid fibrils. nih.gov Small molecules that can selectively bind to these fibrils are crucial for their detection and for understanding the disease pathology. nih.govbiorxiv.org

Indolin-2-one derivatives have been investigated as potential ligands for these protein aggregates. nih.govacs.orgnih.govcapes.gov.br For instance, a series of 3-(benzylidene)indolin-2-one derivatives were synthesized and evaluated for their ability to bind to α-synuclein, Aβ, and tau fibrils. nih.govacs.orgnih.govcapes.gov.br These studies revealed that modifications to the indolin-2-one structure, such as substitution on the indoline (B122111) nitrogen and the benzylidene ring, significantly influence binding affinity and selectivity. nih.govacs.org While these studies did not specifically include a 6-vinyl substituent, the principles of structural modification can be extended. A vinyl group at the 6-position of the indolin-2-one core could potentially modulate the electronic properties and steric interactions of the molecule, thereby influencing its binding characteristics with protein fibrils. The vinyl group could participate in hydrophobic interactions or be a site for further chemical modification to enhance binding or introduce reporter functionalities.

A recent study identified a new polymorph of α-synuclein fibrils, termed "strain B," which promotes tau aggregation. nih.gov The unique structure of this strain, which includes the C-terminus of α-synuclein, offers new targets for the design of specific imaging probes and inhibitors. nih.gov The development of 6-vinylindolin-2-one-based probes could be a promising strategy to target such specific fibril conformations.

Structure-Activity Relationship (SAR) Studies in Ligand Binding

Structure-activity relationship (SAR) studies are essential for optimizing the binding affinity and selectivity of ligands for their protein targets. nih.govdrugdesign.orgnih.govmdpi.com For indolin-2-one derivatives, SAR studies have shown that substitutions at various positions on the indolin-2-one ring system can dramatically alter their biological activity. nih.govnih.govmdpi.com For example, in the context of kinase inhibitors, substitutions at the C-3 position of the oxindole (B195798) ring are critical for their activity against vascular endothelial growth factor receptors (VEGFRs). nih.gov

In the design of probes for amyloid fibrils, SAR studies on 3-(benzylidene)indolin-2-ones have demonstrated that extending the conjugation of the molecule can impact binding affinity. nih.govacs.org The introduction of a vinyl group at the 6-position would extend the π-system of the indolin-2-one core, which could enhance π-stacking interactions with aromatic residues in the binding pockets of amyloid fibrils. cambridgemedchemconsulting.comrsc.orgmdpi.com Furthermore, the vinyl group provides a reactive handle for the introduction of various functional groups, allowing for a systematic exploration of the chemical space to improve binding properties. This tunability is a key principle in the rational design of potent and selective protein ligands. nih.gov

Development of Indolin-2-one-Based Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The indolin-2-one scaffold can be incorporated into chemosensors due to its tunable electronic and photophysical properties.

Design Principles for Spectroscopic Chemosensors (e.g., for Anion Detection)

The design of spectroscopic chemosensors often involves the integration of a recognition unit (receptor) with a signaling unit (fluorophore or chromophore). researchgate.netresearchgate.net The interaction of the analyte with the receptor modulates the electronic properties of the signaling unit, leading to a detectable change in the absorption or emission spectrum. nih.govrsc.org

For anion detection, the design often incorporates hydrogen-bond donor groups, such as N-H moieties, which can interact with anions like fluoride (B91410). researchgate.netfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org The indolin-2-one core contains an N-H group that can potentially serve as a hydrogen-bond donor. The acidity of this N-H proton, and thus its ability to interact with anions, can be modulated by substituents on the aromatic ring. A 6-vinyl group, being weakly electron-withdrawing, could subtly influence the hydrogen-bond donating capacity of the indolin-2-one N-H group.

A successful design principle for fluoride chemosensors is the use of molecules that undergo intramolecular charge transfer (ICT). nih.gov The binding of the anion to the receptor part of the molecule perturbs the ICT process, resulting in a spectroscopic response. A this compound could be a building block in such a system, where the vinyl group could be part of a larger conjugated system that facilitates ICT.

Spectroscopic Responses to Analyte Interactions

The interaction of an analyte with a chemosensor can lead to various spectroscopic responses, including a change in color (colorimetric) or a change in fluorescence intensity or wavelength (fluorometric). nih.govrsc.org For example, a novel π-conjugated dye incorporating a 6-bromo-indolin-2-one moiety was developed as a highly sensitive fluoride anion sensor. frontiersin.org The interaction with fluoride resulted in a distinct color change from red to yellow, detectable by the naked eye, and a significant shift in the absorption spectrum. frontiersin.org This response was attributed to intermolecular proton transfer between the sensor and the fluoride anion.

While no specific studies on this compound-based chemosensors are available, one can anticipate that such a molecule, when appropriately functionalized, could exhibit similar sensing capabilities. The vinyl group could be used to attach the indolin-2-one unit to a larger chromophoric or fluorophoric system. The binding of an analyte to the indolin-2-one part of the molecule would then alter the electronic structure of the entire system, leading to a measurable spectroscopic change. The ability to fine-tune the electronic properties through the vinyl group makes this compound an interesting platform for the development of new chemosensors.

Investigation as Corrosion Inhibitors in Material Science

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. scirp.orgnajah.edu Organic compounds containing heteroatoms like nitrogen and oxygen, as well as π-electrons, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface. researchgate.netacs.orgresearchgate.netasianpubs.orgresearchgate.netijcsi.pro

The indolin-2-one structure, with its nitrogen and oxygen atoms and aromatic ring, fits this profile. researchgate.netasianpubs.org Studies have shown that isatin (B1672199) derivatives (indoline-2,3-diones) and their Schiff bases can act as moderate to good corrosion inhibitors for steel in acidic media. researchgate.netasianpubs.org The inhibition mechanism is typically attributed to the adsorption of the inhibitor molecules on the metal surface, forming a protective layer that blocks the active corrosion sites. researchgate.netasianpubs.org

The presence of a vinyl group at the 6-position of the indolin-2-one ring could enhance its effectiveness as a corrosion inhibitor. The vinyl group increases the electron density of the aromatic ring through resonance, which could strengthen the adsorption of the molecule onto the metal surface. Additionally, the π-electrons of the vinyl group can participate in the interaction with the vacant d-orbitals of the metal. While the synthesis of this compound has been reported nih.govgoogle.com, its application as a corrosion inhibitor has not yet been explored. However, based on the established principles of corrosion inhibition by organic molecules, it represents a promising candidate for further investigation in materials science.

Structural Features Influencing Adsorption Mechanisms on Metal Surfaces

The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier. bohrium.com The structural characteristics of this compound play a crucial role in its adsorption mechanism. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons in the aromatic ring and the vinyl group, are key features that facilitate adsorption. gsconlinepress.comresearchgate.net These electrons can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. gsconlinepress.commdpi.com

Computational Approaches in Corrosion Inhibition Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the mechanism of corrosion inhibition at a molecular level. gsconlinepress.comscirp.orgacs.org DFT calculations allow for the determination of various quantum chemical parameters that correlate with the inhibition efficiency of a molecule. gsconlinepress.comscirp.org

These parameters provide insights into the reactivity and electron-donating or accepting capabilities of the inhibitor molecule. mdpi.comacs.org A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO indicates a higher affinity for accepting electrons from the metal. gsconlinepress.commdpi.com The energy gap (ΔE) between HOMO and LUMO is another important parameter; a smaller gap implies higher reactivity and thus better inhibition potential. gsconlinepress.comacs.org Other descriptors such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are also calculated to predict the inhibitor's performance. gsconlinepress.comscirp.orgacs.org Molecular dynamics (MD) simulations can further complement DFT studies by modeling the adsorption of inhibitor molecules on the metal surface, providing a dynamic picture of the protective film formation. ajchem-b.com

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Symbol | Significance in Corrosion Inhibition |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. gsconlinepress.commdpi.com |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the electron-accepting ability of the molecule. Lower values suggest better inhibition. gsconlinepress.commdpi.com |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap implies higher reactivity and better inhibition efficiency. gsconlinepress.comacs.org |

| Electronegativity | χ | Represents the tendency of a molecule to attract electrons. acs.org |

| Global Hardness | η | Measures the resistance of a molecule to change its electron configuration. Softer molecules (lower η) are generally better inhibitors. gsconlinepress.comscirp.org |

Strategic Importance in Natural Product Synthesis and Analog Development

The indolin-2-one core is a prevalent structural motif in a wide array of natural products with significant biological activities. arabjchem.orgnih.govresearchgate.net This makes it a strategically important scaffold for the total synthesis of these natural products and the development of their analogs. The synthesis of complex molecules containing the indolin-2-one framework often involves intricate strategies to construct the heterocyclic ring system and introduce various substituents with the correct stereochemistry. acs.orgub.edu

For instance, the communesin family of alkaloids features a complex, caged structure derived from an indolin-2-one precursor. acs.org The synthesis of such molecules requires innovative chemical transformations and provides a platform for discovering new reactions and synthetic methodologies. ub.edubohrium.com Furthermore, by modifying the indolin-2-one core, chemists can create analogs of natural products with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. mdpi.com The vinyl group at the 6-position of this compound offers a versatile handle for further chemical modifications, allowing for the creation of a diverse library of natural product analogs for biological screening.

Role in Catalysis and Organocatalysis

In recent years, the indolin-2-one scaffold has emerged as a valuable component in the design of catalysts, particularly in the field of asymmetric organocatalysis. nih.govrsc.org Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. frontiersin.orgnobelprize.org Chiral indolin-2-one derivatives have been employed as catalysts or have been the target of catalytic asymmetric synthesis to produce enantiomerically pure compounds. rsc.orgcsic.es

For example, chiral imidazolidinone catalysts, which can be derived from or incorporate the indolinone structure, have been successfully used in a variety of enantioselective transformations, including Friedel-Crafts alkylations and Michael additions. frontiersin.orgnih.gov These reactions are crucial for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The development of organocatalytic methods for the asymmetric synthesis of indolin-3-one derivatives, which are isomers of indolin-2-ones, has also received significant attention. nih.gov The rigid framework of the indolin-2-one scaffold can provide a well-defined chiral environment, enabling high levels of stereocontrol in catalytic reactions. chinesechemsoc.org

Indolin-2-one and Vinylindolinone as Privileged Structures in Chemical Space Exploration

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity. nih.govcambridgemedchemconsulting.comacs.org The indolin-2-one core is widely recognized as a privileged structure in medicinal chemistry and drug discovery. arabjchem.orgresearchgate.netresearchgate.net This is evidenced by its presence in numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer and anti-inflammatory agents. arabjchem.orgresearchgate.net

The versatility of the indolin-2-one scaffold stems from its ability to present functional groups in a specific three-dimensional arrangement, allowing for a wide range of interactions with biological macromolecules. cambridgemedchemconsulting.comscielo.br The vinylindolinone structure further expands the chemical space that can be explored around this privileged core. The vinyl group can participate in various chemical reactions, enabling the synthesis of large and diverse compound libraries for high-throughput screening. enamine.netbiosolveit.de Modern computational tools and machine learning algorithms are increasingly being used to navigate this vast chemical space, accelerating the discovery of new bioactive molecules based on the indolin-2-one and vinylindolinone scaffolds. nih.govarxiv.orgschrodinger.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indolin-2-one |

| Indolin-3-one |

| Communesin |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Vinylindolin-2-one, and how should reaction conditions be systematically evaluated?

- Methodological Answer: Evaluate synthetic pathways (e.g., Heck coupling, cyclization reactions) by varying catalysts (e.g., palladium-based), solvents (polar vs. non-polar), and temperatures. Use Design of Experiments (DoE) principles to optimize yields, incorporating controls (e.g., blank reactions) and replicates. Characterize intermediates and final products via NMR, HPLC, and mass spectrometry to confirm structural integrity. Report reaction parameters with precision (e.g., ±0.5°C for temperature) to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what validation criteria ensure data reliability?

- Methodological Answer: Prioritize H/C NMR for structural elucidation, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular confirmation. Validate NMR assignments using 2D techniques (COSY, HSQC) and spiking experiments. For chromatographic data, include retention times, peak area integration, and calibration curves. Report instrument specifications (e.g., 400 MHz NMR) and adherence to ICH guidelines for validation (precision, accuracy, linearity) .

Q. How should researchers design purification protocols for this compound to balance yield and purity?

- Methodological Answer: Compare recrystallization (solvent selection based on solubility profiles) vs. column chromatography (stationary phase, eluent gradient). Quantify trade-offs using metrics like recovery yield (%) and purity (HPLC area%). Include failure cases (e.g., solvent incompatibility) and iterative optimization. Document all steps, including drying conditions (e.g., vacuum oven at 40°C) and residual solvent analysis (GC-MS) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction environments?

- Methodological Answer: Use density functional theory (DFT) to model transition states and reaction pathways (e.g., vinyl group reactivity). Validate calculations against experimental kinetic data (e.g., rate constants). Employ software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*). Address discrepancies by refining solvation models or entropy corrections. Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer: Cross-validate computational results (e.g., logP, pKa) with experimental measurements (shake-flask method, potentiometric titration). Analyze outliers using error decomposition (instrumental vs. model limitations). Apply statistical tools (e.g., Bland-Altman plots) to quantify bias. Replicate studies under standardized conditions (humidity, temperature controls) and report uncertainties (e.g., ±0.1 pH units) .

Q. How can kinetic studies elucidate the mechanistic role of this compound in catalytic cycles or biological systems?

- Methodological Answer: Conduct time-resolved experiments (stopped-flow spectroscopy, quenching) to track intermediate formation. Use Arrhenius plots to determine activation energies. Compare wild-type vs. mutant enzyme kinetics if studying bioactivity. Integrate kinetic isotope effects (KIEs) or isotopic labeling (e.g., C) to probe mechanistic steps. Address reproducibility by sharing raw datasets and analysis code .

Q. What interdisciplinary approaches validate the biological activity of this compound derivatives while minimizing assay artifacts?